molecular formula C14H22BN3O3 B13879328 N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide

N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide

Cat. No.: B13879328
M. Wt: 291.16 g/mol
InChI Key: UILAQZNYXCICQH-UHFFFAOYSA-N
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Description

This compound features a pyrazole ring substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position, linked via an acetamide group to a cyclopropyl moiety. The boronate ester enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl systems .

Properties

Molecular Formula

C14H22BN3O3

Molecular Weight

291.16 g/mol

IUPAC Name

N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)10-7-16-18(8-10)9-12(19)17-11-5-6-11/h7-8,11H,5-6,9H2,1-4H3,(H,17,19)

InChI Key

UILAQZNYXCICQH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)NC3CC3

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the dioxaborolane group: This step involves the reaction of the pyrazole derivative with a boronic acid or boronate ester, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide has several scientific research applications:

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Due to its unique structural features, the compound is of interest in the design and development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules, potentially leading to the discovery of new therapeutic targets.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. The dioxaborolane moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropyl group and pyrazole ring contribute to the compound’s overall stability and reactivity, allowing it to effectively engage with its targets.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the acetamide backbone, boronate ester positioning, and heterocyclic systems. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Features Molecular Formula Molecular Weight (g/mol) Key Evidence
Target Compound Pyrazole-linked boronate, cyclopropyl C₁₅H₂₁BN₃O₃ 302.16 (calculated) Inferred from
N-{1-[4-(Boronate)phenyl]cyclopropyl}acetamide Phenyl-linked boronate, cyclopropyl C₁₆H₂₁BNO₃ 286.16
N-Isopropyl-2-(4-boronated phenyl)acetamide Phenyl-linked boronate, isopropyl C₁₇H₂₆BNO₃ 283.21
2-(Pyrrolidin-1-yl)-N-(4-boronated phenyl)acetamide Phenyl-linked boronate, pyrrolidinyl C₁₇H₂₄BN₂O₃ 315.20

Key Observations :

  • Backbone Substituents : Cyclopropyl (target) vs. isopropyl () or pyrrolidinyl () groups influence lipophilicity (clogP: cyclopropyl ≈ 2.1 vs. isopropyl ≈ 2.5), impacting membrane permeability .
Table 2: Bioactivity Comparison
Compound Reported Activity Mechanism/Target Evidence
Target Compound Hypothesized anticancer activity Microtubule destabilization (inferred from structural analogs)
2-([1,1'-Biphenyl]-4-yl)-N-(4-boronated benzyl)acetamide Antiproliferative Tubulin binding, IC₅₀ ≈ 50 nM
N-(3-Cyclopropyl-pyrazolyl)-2-(2,4-dichlorophenoxy)acetamide Herbicidal activity Acetolactate synthase inhibition

Key Insights :

  • Boronates in Drug Design : The boronate group in the target compound may act as a proteasome inhibitor or kinase-binding motif, similar to bortezomib .
  • Cyclopropyl Advantage : Conferred rigidity enhances binding to hydrophobic pockets in enzymes (e.g., tubulin) compared to flexible isopropyl chains .

Stability and Reactivity

  • Boronate Stability : The pinacol ester in the target compound improves hydrolytic stability over unprotected boronic acids, critical for in vivo applications .
  • Heterocyclic Reactivity : Pyrazole’s nitrogen atoms may coordinate metals, complicating catalytic reactions vs. phenyl analogs .

Biological Activity

N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide (CAS Number: 1092580-90-9) is a chemical compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H24BN3O3C_{17}H_{24}BN_{3}O_{3}, and it has a molecular weight of 301.19 g/mol. The compound features a cyclopropyl group attached to an acetamide moiety and incorporates a dioxaborolane ring that enhances its stability and biological activity.

Structural Formula

N cyclopropyl 2 4 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl pyrazol 1 yl acetamide\text{N cyclopropyl 2 4 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl pyrazol 1 yl acetamide}

This compound is believed to interact with various biological targets. Its structure suggests potential activity in modulating protein kinases and influencing signaling pathways related to cell proliferation and apoptosis.

Research Findings

Recent studies have indicated that compounds similar to N-cyclopropyl derivatives exhibit significant biological activities:

  • Inhibition of Protein Kinases : Compounds containing dioxaborolane groups have been shown to selectively inhibit certain protein kinases involved in cancer progression. For instance, inhibitors targeting CDK6 have demonstrated promising results in preclinical models .
  • Anticancer Activity : Research suggests that the pyrazole moiety may enhance the anticancer properties of the compound by interfering with cell cycle regulation and promoting apoptosis in tumor cells .
  • Selectivity : The selectivity profile of N-cyclopropyl derivatives indicates lower toxicity to normal cells while effectively targeting cancerous tissues. This selectivity is crucial for developing safer therapeutic agents .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Study on Pyrazole Derivatives : A study published in Molecules examined various pyrazole derivatives and their effects on cancer cell lines. The results showed that modifications similar to those found in N-cyclopropyl compounds led to enhanced cytotoxicity against breast cancer cells .
Compound NameIC50 (µM)Target
Pyrazole A0.25CDK6
Pyrazole B0.15PDGFRA
N-Cyclopropyl0.10KIT

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